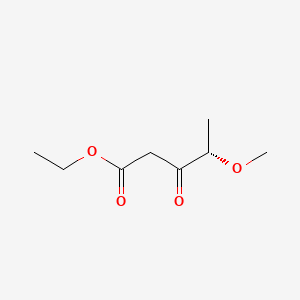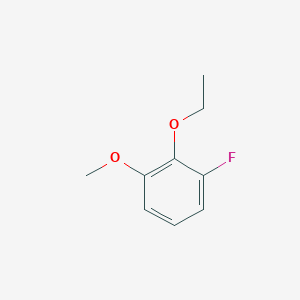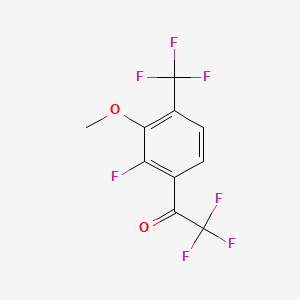
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene . This one-step synthesis method yields the desired compound with a moderate yield of approximately 60% . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction with optically active Grignard reagents can yield 2,2,2-trifluoro-1-phenylethanol.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and radical initiators for trifluoromethylation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone has diverse applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with biological macromolecules, influencing their function and stability. The pathways involved often include radical intermediates and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 2,2,2-Trifluoro-1-(2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl)ethanone stands out due to its multiple trifluoromethyl groups, which enhance its stability and reactivity. Similar compounds include:
2,2,2-Trifluoroacetophenone: Used in similar applications but lacks the additional fluorine and methoxy groups.
Trifluoromethylbenzene: Another fluorinated compound with different reactivity and applications.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H5F7O2 |
|---|---|
Poids moléculaire |
290.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5F7O2/c1-19-7-5(9(12,13)14)3-2-4(6(7)11)8(18)10(15,16)17/h2-3H,1H3 |
Clé InChI |
SIMUBECNPQJIEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


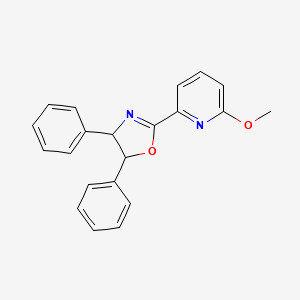
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)

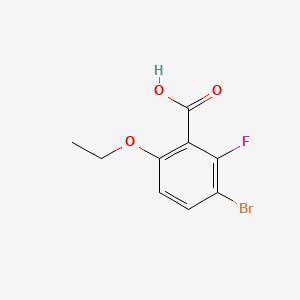
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
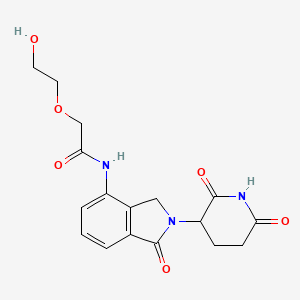
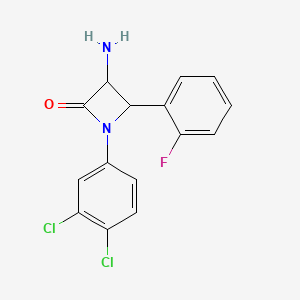
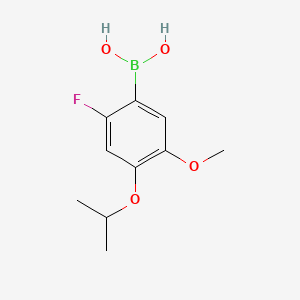
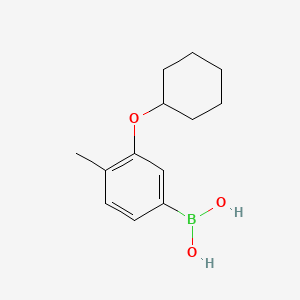
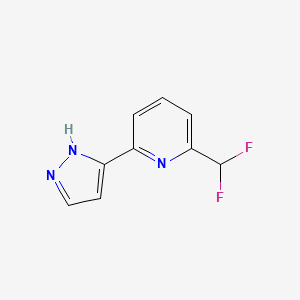
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
